2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide
Overview
Description
2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the second position of the benzamide ring and a methoxyphenyl group attached to the ethyl chain
Mechanism of Action
Target of Action
A structurally related compound, 4-[18f]fluoro-n-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-n-2-pyridinyl-benzamide (p-[18f]mppf), is known to target the serotonin receptor 5-ht1a .
Mode of Action
It’s likely that it interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a group in another molecule. This can result in changes to the target molecule’s structure and function .
Biochemical Pathways
The related compound p-[18f]mppf, which targets the 5-ht1a receptor, would be involved in serotonin signaling pathways . Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions.
Pharmacokinetics
The synthesis of the related compound p-[18f]mppf involves a fluorination reaction , which could potentially influence the compound’s bioavailability and distribution.
Action Environment
The environment can influence the action, efficacy, and stability of 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with 1-(2-methoxyphenyl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[1-(2-methoxyphenyl)ethyl]benzamide.
Reduction: Formation of 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
- 2-fluoro-N-[4-methoxyphenyl]benzamide
- 2-fluoro-N-[4-methyl-2-pyridinyl]benzamide
Uniqueness
2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(12-7-4-6-10-15(12)20-2)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLKECRVXKFXTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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